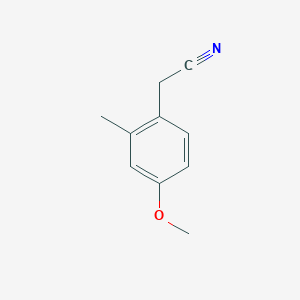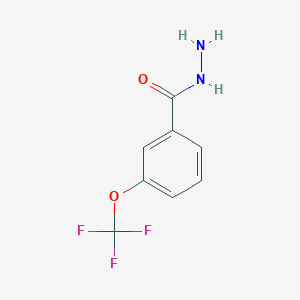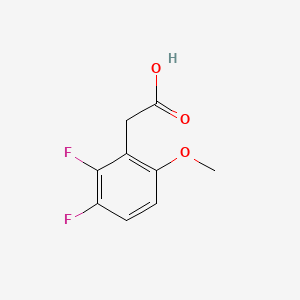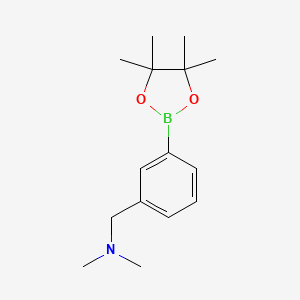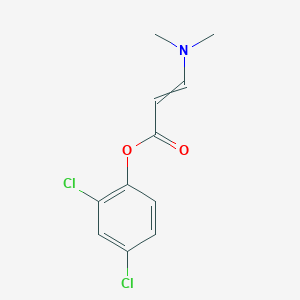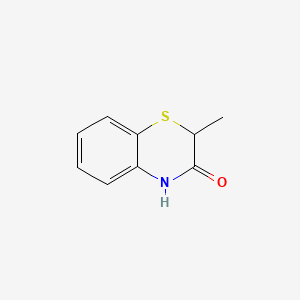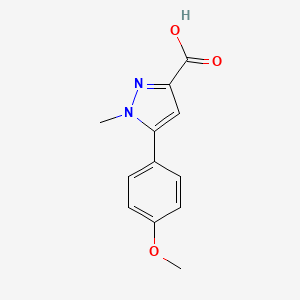
Ácido 5-(4-metoxifenil)-1-metilpirazolo-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The methoxy group attached to the phenyl ring and the methyl group on the pyrazole ring may influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. In the case of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid, the synthesis would likely involve the condensation of a 4-methoxyphenyl-substituted diketone with a methylhydrazine, followed by oxidation to introduce the carboxylic acid group. However, the provided papers do not detail the synthesis of this exact compound. They do describe related syntheses, such as the reaction of indanones with phenyl isothiocyanates to produce indenopyrazoles , and the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione under acidic conditions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can influence the electron distribution and reactivity of the compound. The methoxy and methyl groups can also affect the molecule's conformation and electronic properties. The crystallographic characterization of a related compound, 3-methoxycarbonyl-1-methyl-4-trifluoromethylpyrazole, shows that the pyrazole ring and the carboxy group plane are nearly coplanar, which may be similar in the compound of interest .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including alkylation, acylation, and nitration, depending on the substituents present on the ring. For instance, alkylation of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid with methyl iodide leads to different products based on the reactant ratio . Similarly, nitration of the same compound results in different nitro derivatives depending on the reaction conditions . These reactions are indicative of the reactivity of pyrazole derivatives and could be extrapolated to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of a small energy gap between the frontier molecular orbitals in 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid is responsible for its nonlinear optical activity . The intermolecular hydrogen bonds observed in the crystal packing of this compound also contribute to its stability . These properties are relevant when considering the potential applications of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid in various fields, such as materials science or pharmacology.
Aplicaciones Científicas De Investigación
Investigación Farmacológica: Inhibición de ALOX15
Ácido 5-(4-metoxifenil)-1-metilpirazolo-3-carboxílico: se ha identificado como un posible farmacóforo para la inhibición selectiva de sustratos de las 15-lipooxigenasas de mamíferos (ALOX15), que son enzimas que producen peróxidos lipídicos. Estas enzimas desempeñan un papel importante en diversos modelos de cáncer e inflamación, convirtiéndolas en un objetivo para la investigación farmacológica. La capacidad del compuesto para inhibir ALOX15 puede ayudar a comprender los mecanismos de inhibición alostérica de la enzima .
Aplicaciones Antiinflamatorias
Debido a su acción inhibitoria sobre ALOX15, una enzima clave en el metabolismo de los ácidos grasos poliinsaturados, This compound puede tener aplicaciones antiinflamatorias. Al modular la actividad de la enzima, podría utilizarse potencialmente para desarrollar tratamientos para enfermedades inflamatorias donde ALOX15 desempeña un papel patofisiológico .
Investigación del Cáncer
Las propiedades de inhibición selectiva del compuesto lo convierten en una herramienta valiosa en la investigación del cáncer, en particular en estudios que se centran en el papel de la peroxidación lipídica y sus metabolitos en la progresión del cáncer. Al inhibir ALOX15, los investigadores pueden explorar nuevas estrategias terapéuticas para combatir el cáncer .
Estudios del Mecanismo Enzimático
This compound: puede utilizarse en estudios bioquímicos para investigar el mecanismo de inhibición enzimática. Su interacción con ALOX15 proporciona información sobre los requisitos estructurales para la inhibición alostérica y el diseño de inhibidores más potentes .
Desarrollo de Farmacóforos
El compuesto sirve como modelo para desarrollar nuevos farmacóforos que pueden inhibir selectivamente enzimas específicas. Comprender su relación estructura-actividad ayuda en el diseño de nuevos fármacos con mayor eficacia y menores efectos secundarios .
Química Sintética
En la química sintética, This compound puede utilizarse como precursor o intermedio en la síntesis de moléculas complejas. Su grupo ácido carboxílico proporciona un punto de anclaje funcional para modificaciones químicas adicionales .
Modelado Computacional
This compound: puede utilizarse en estudios computacionales para modelar interacciones enzima-inhibidor. Los estudios de acoplamiento y las simulaciones de dinámica molecular pueden proporcionar una comprensión más profunda de cómo estos compuestos interactúan con los objetivos biológicos .
Mecanismo De Acción
Target of Action
The primary target of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid is the enzyme Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial (PDK4) . This enzyme plays a key role in the regulation of glucose and fatty acid metabolism and homeostasis .
Mode of Action
It is known that it interacts with its target, pdk4, and potentially inhibits its activity . This interaction could lead to changes in the metabolic pathways regulated by PDK4, affecting glucose and fatty acid metabolism.
Biochemical Pathways
The compound affects the biochemical pathways regulated by PDK4. These pathways are involved in glucose and fatty acid metabolism. The inhibition of PDK4 could lead to changes in these pathways, potentially altering the metabolic balance in the body .
Result of Action
The result of the compound’s action is the potential alteration of glucose and fatty acid metabolism due to the inhibition of PDK4 . This could have various effects at the molecular and cellular levels, depending on the specific metabolic pathways affected.
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-11(7-10(13-14)12(15)16)8-3-5-9(17-2)6-4-8/h3-7H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMCMCIJHBQWLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390219 |
Source


|
| Record name | 5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957312-76-4 |
Source


|
| Record name | 5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)

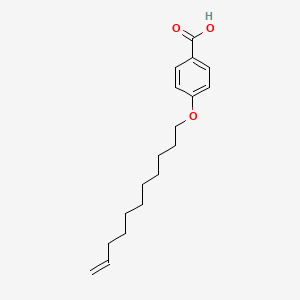
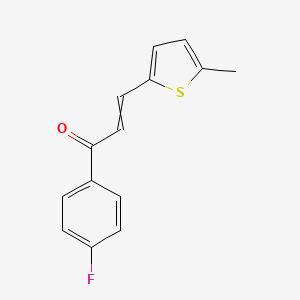
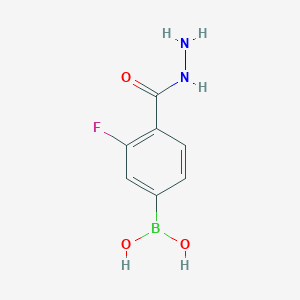
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)
![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)
